2-{1-[3-(morpholin-4-yl)propyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl}ethanol
Overview
Description
2-{1-[3-(morpholin-4-yl)propyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl}ethanol is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a triazino-benzimidazole core, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[3-(morpholin-4-yl)propyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl}ethanol typically involves multi-step organic reactions. The process begins with the preparation of the triazino-benzimidazole core, followed by the introduction of the morpholine ring and the ethanol group. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{1-[3-(morpholin-4-yl)propyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl}ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The triazino-benzimidazole core can be reduced under specific conditions to yield different reduced forms.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the ethanol group yields aldehyde or carboxylic acid derivatives, while substitution reactions on the morpholine ring produce various substituted morpholine derivatives.
Scientific Research Applications
2-{1-[3-(morpholin-4-yl)propyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl}ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{1-[3-(morpholin-4-yl)propyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl}ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydroisoquinolin-8-amine
- 2-(1H-indol-3-yl)-4,6-diphenylnicotinonitrile
Uniqueness
2-{1-[3-(morpholin-4-yl)propyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl}ethanol is unique due to its combination of a triazino-benzimidazole core with a morpholine ring and an ethanol group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-(3-morpholin-4-ylpropyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-3-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c24-11-8-21-14-22(7-3-6-20-9-12-25-13-10-20)18-19-16-4-1-2-5-17(16)23(18)15-21/h1-2,4-5,24H,3,6-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYSSPKVVBDJSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2CN(CN3C2=NC4=CC=CC=C43)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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